4-Fluoro-5-nitro-2-propoxyaniline
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Overview
Description
4-Fluoro-5-nitro-2-propoxyaniline is an organic compound with the molecular formula C9H11FN2O3. It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom, a nitro group, and a propoxy group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-nitro-2-propoxyaniline typically involves the nitration of 4-fluoro-2-propoxyaniline. The process can be summarized as follows:
Nitration Reaction: 4-Fluoro-2-propoxyaniline is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, to introduce the nitro group at the 5-position of the aromatic ring. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-5-nitro-2-propoxyaniline undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The fluorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, to form corresponding quinone derivatives
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Nitrating Agents: Concentrated sulfuric acid, nitric acid.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 4-Fluoro-5-amino-2-propoxyaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives.
Scientific Research Applications
4-Fluoro-5-nitro-2-propoxyaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drugs targeting specific biological pathways.
Material Science: It is used in the synthesis of advanced materials with specific properties, such as polymers and dyes .
Mechanism of Action
The mechanism of action of 4-Fluoro-5-nitro-2-propoxyaniline involves its interaction with biological targets, primarily through its nitro and fluorine substituents. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability by influencing its electronic properties .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methoxy-5-nitroaniline: Similar structure with a methoxy group instead of a propoxy group.
4-Fluoro-5-nitroaniline: Lacks the propoxy group.
5-Nitro-2-propoxyaniline: Lacks the fluorine atom.
Uniqueness
4-Fluoro-5-nitro-2-propoxyaniline is unique due to the presence of both the fluorine and propoxy groups, which confer distinct electronic and steric properties. These properties enhance its reactivity and make it a valuable intermediate in various chemical syntheses .
Properties
Molecular Formula |
C9H11FN2O3 |
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Molecular Weight |
214.19 g/mol |
IUPAC Name |
4-fluoro-5-nitro-2-propoxyaniline |
InChI |
InChI=1S/C9H11FN2O3/c1-2-3-15-9-4-6(10)8(12(13)14)5-7(9)11/h4-5H,2-3,11H2,1H3 |
InChI Key |
DIDPJOMYNYXZSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=C(C=C1N)[N+](=O)[O-])F |
Origin of Product |
United States |
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